molecular formula C5H4BrNO2 B1660645 3-Bromo-4-hydroxypyridin-2(1h)-one CAS No. 80791-79-3

3-Bromo-4-hydroxypyridin-2(1h)-one

Cat. No. B1660645
CAS RN: 80791-79-3
M. Wt: 189.99
InChI Key: RILZSVFBALMCGA-UHFFFAOYSA-N
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Description

“3-Bromo-4-hydroxypyridin-2(1h)-one” is a brominated derivative of pyridinone. Pyridinones are a type of organic compound that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carbonyl group . The “3-Bromo” indicates that there is a bromine atom attached to the third carbon in the ring, and the “4-hydroxy” indicates that there is a hydroxyl group attached to the fourth carbon in the ring.


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-hydroxypyridin-2(1h)-one” would consist of a six-membered pyridine ring with a bromine atom attached at the 3-position and a hydroxyl group at the 4-position. The carbonyl group would be at the 2-position, adjacent to the nitrogen atom in the ring .


Chemical Reactions Analysis

As a brominated organic compound, “3-Bromo-4-hydroxypyridin-2(1h)-one” could potentially undergo various types of reactions. For example, it could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another group . The presence of the carbonyl and hydroxyl groups could also allow for reactions such as condensation or esterification.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-hydroxypyridin-2(1h)-one” would depend on its molecular structure. As a brominated organic compound, it would likely be relatively heavy and could be expected to have a higher boiling point and lower volatility compared to non-brominated analogs .

Safety And Hazards

The safety and hazards of “3-Bromo-4-hydroxypyridin-2(1h)-one” would depend on its specific physical and chemical properties. As a brominated compound, it could potentially be hazardous if ingested or inhaled, and could possibly be irritating to the skin and eyes .

properties

IUPAC Name

3-bromo-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYBXXIHALNBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxypyridin-2(1h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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